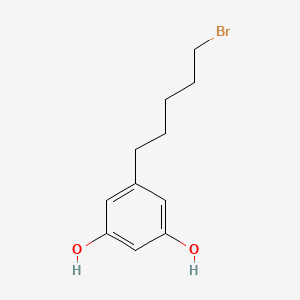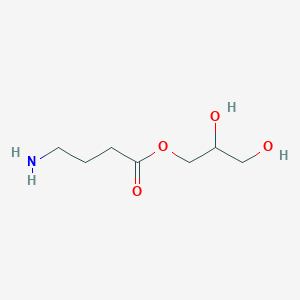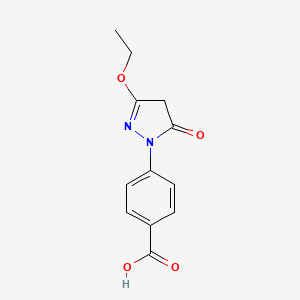![molecular formula C17H17BrO4 B14623419 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one CAS No. 56774-66-4](/img/structure/B14623419.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one is an organic compound that features a benzene ring substituted with benzyloxy, dimethoxy, and bromoethanone groups
Vorbereitungsmethoden
The synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one typically involves multiple steps:
Benzyloxy Substitution: The attachment of a benzyloxy group to the benzene ring.
Dimethoxy Substitution: The addition of two methoxy groups to the benzene ring.
These steps are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one undergoes several types of chemical reactions:
Oxidation: This reaction can convert the benzyloxy group into a carbonyl group.
Reduction: The bromoethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one involves its interaction with specific molecular targets. The benzyloxy and dimethoxy groups can interact with enzymes and receptors, potentially inhibiting their activity. The bromoethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one can be compared with other similar compounds such as:
1-[2-(Benzyloxy)-3,6-dimethoxyphenyl]ethanone: Similar structure but lacks the bromine atom.
1-[2-(2,4-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole: Contains additional chlorine atoms and an imidazole ring, making it more complex.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56774-66-4 |
|---|---|
Molekularformel |
C17H17BrO4 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
2-bromo-1-(3,4-dimethoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H17BrO4/c1-20-15-9-8-13(14(19)10-18)16(17(15)21-2)22-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
JXIXLQJNRVANQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)CBr)OCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
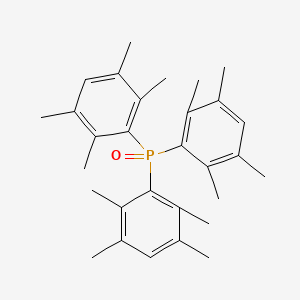
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
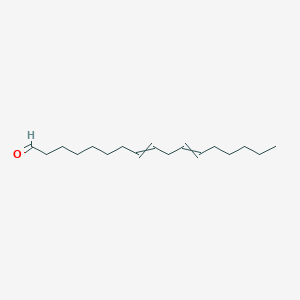
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
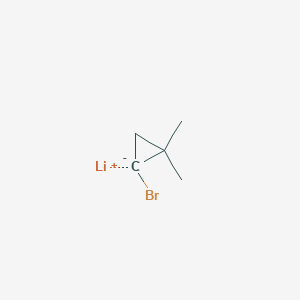
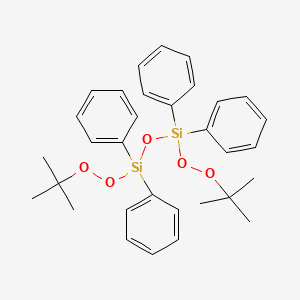
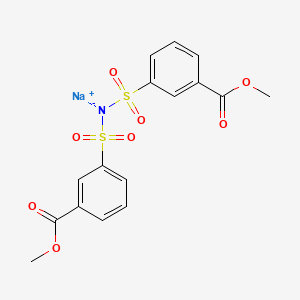
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
